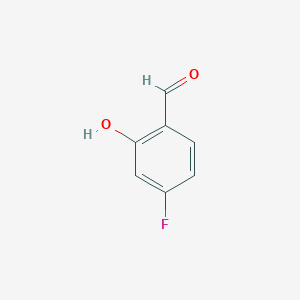

4-Fluoro-2-hydroxybenzaldehyde

描述

Significance of Fluorinated Aromatic Aldehydes in Organic Synthesis and Medicinal Chemistry

Fluorinated aromatic aldehydes, a subset of halogenated benzaldehydes, hold a position of particular importance in the realms of organic synthesis and medicinal chemistry. tandfonline.comrsc.org The introduction of a fluorine atom into an aromatic ring can significantly alter the molecule's electronic properties, acidity, and reactivity. harvard.edu This "fluorine effect" is leveraged by chemists to fine-tune the characteristics of a molecule for a specific purpose.

In organic synthesis, fluorinated aromatic aldehydes are versatile precursors for a wide array of more complex molecules. tandfonline.com The aldehyde group can undergo numerous reactions, such as nucleophilic addition, condensation, and oxidation, to construct larger molecular frameworks. cymitquimica.com The presence of fluorine can also direct the regioselectivity of certain reactions on the aromatic ring.

Overview of the Research Landscape Surrounding 4-Fluoro-2-hydroxybenzaldehyde

This compound, also known as 4-fluorosalicylaldehyde, is a specific fluorinated hydroxybenzaldehyde that has been the subject of considerable research. cymitquimica.comsigmaaldrich.com Its chemical structure, featuring a fluorine atom at the para-position and a hydroxyl group at the ortho-position relative to the aldehyde group, gives rise to its distinct chemical behavior.

Properties and Synthesis:

This compound typically appears as a pale yellow crystalline solid. cymitquimica.com Key physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 348-28-7 |

| Molecular Formula | C7H5FO2 |

| Molecular Weight | 140.11 g/mol |

| Melting Point | 70-72 °C |

| Boiling Point | 208.2 °C at 760 mmHg |

| Density | 1.35 g/cm³ |

Table 1: Physical Properties of this compound. sigmaaldrich.comnih.govchemicalbook.com

Several synthetic routes to this compound have been reported in the chemical literature. These methods often involve the formylation of 3-fluorophenol (B1196323) or related precursors.

Applications in Research:

Research into this compound has primarily focused on its utility as a synthetic intermediate. It is a valuable building block for the synthesis of various heterocyclic compounds, including quinoline (B57606) and chromone (B188151) derivatives, which have shown potential as antibacterial and antituberculosis agents. chemicalbook.com The reactivity of its aldehyde and hydroxyl groups allows for the construction of Schiff bases, which are important ligands in coordination chemistry and have been investigated for their biological activities. rsc.orgbohrium.com

Furthermore, its derivatives are explored for their potential in materials science and as probes for biological systems. ontosight.ai The fluorine atom can also serve as a useful spectroscopic marker in 19F NMR studies. spectrabase.com

Position Isomers and Related Structural Motifs in Comparative Chemical Studies

The study of isomers is fundamental to understanding structure-activity relationships in chemistry. In the context of this compound, its position isomers, where the fluorine, hydroxyl, and aldehyde groups are arranged differently on the benzene (B151609) ring, exhibit distinct properties and reactivity.

Key isomers of interest for comparative studies include:

2-Fluoro-4-hydroxybenzaldehyde (B1296990) (CAS: 348-27-6): In this isomer, the positions of the fluorine and hydroxyl groups are swapped relative to the aldehyde. This change in substitution pattern can influence intramolecular hydrogen bonding and, consequently, its physical and chemical properties. biosynth.comgoogle.combldpharm.com It is also used as an intermediate for physiologically active compounds. google.com

3-Fluoro-2-hydroxybenzaldehyde: The fluorine atom is positioned meta to the aldehyde group. Its melting point is 68-70 °C. ossila.com

5-Fluoro-2-hydroxybenzaldehyde: This isomer is a synonym for this compound. sigmaaldrich.com

Comparative studies of these isomers, often alongside their non-fluorinated or other halogenated analogs, provide valuable insights into the effects of substituent positioning on factors such as acidity, reactivity in condensation reactions, and the spectroscopic characteristics of the resulting compounds. researchgate.netresearchgate.netacs.org For example, the solubility and spectroscopic properties of hydroxybenzaldehyde isomers have been subjects of detailed investigation. researchgate.netrsc.org These studies are crucial for the rational design of molecules with desired properties for applications in medicinal chemistry, materials science, and catalysis.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-fluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJJCODOZGPTBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381355 | |

| Record name | 4-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-28-7 | |

| Record name | 4-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Fluoro 2 Hydroxybenzaldehyde and Its Functionalized Derivatives

Regioselective Synthesis Strategies for 4-Fluoro-2-hydroxybenzaldehyde

The precise placement of functional groups on the aromatic ring is paramount in the synthesis of this compound. Regioselective strategies are crucial for maximizing the yield of the desired isomer and minimizing complex purification steps.

Modern Approaches to Fluorination and Formylation of Phenolic Precursors

The synthesis of this compound can be approached by introducing the fluorine and formyl groups onto a phenolic precursor in separate steps. Modern organic chemistry offers a sophisticated toolkit for both fluorination and formylation reactions.

Fluorination of Phenols: The direct introduction of a fluorine atom onto an electron-rich aromatic ring like phenol (B47542) presents a significant challenge. researchgate.net Modern methods have been developed to overcome this, including deoxyfluorination techniques. For instance, reagents like PhenoFluor have been developed for the direct ipso-fluorination of phenols to aryl fluorides in a single step. chinesechemsoc.org Another approach involves the oxidative fluorination of phenols using hypervalent iodine reagents in the presence of a fluoride (B91410) source. researchgate.net For radiolabeling applications, which often pioneer new fluorination chemistries, methods for the direct nucleophilic fluorination of phenols under oxidative conditions have been developed. researchgate.net

Formylation of Phenols: Formylation, the introduction of the aldehyde group (-CHO), is a classic transformation. The Gattermann-Koch reaction, which traditionally uses carbon monoxide and hydrogen chloride at high pressures, has been modified for milder conditions. google.com A significant advancement in the ortho-specific formylation of phenols involves the use of paraformaldehyde with magnesium bis(phenoxides). This method proceeds through an initial hydroxymethylation followed by a redox conversion to the salicylaldehyde (B1680747). thieme-connect.de A study demonstrated that the reaction of 3-fluorophenol (B1196323) with paraformaldehyde, magnesium chloride, and triethylamine (B128534) in THF can produce this compound. rsc.org Another strategy involves protecting the hydroxyl group of 3-fluorophenol, followed by reaction with butyllithium (B86547) and dimethylformamide (DMF) to introduce the aldehyde group, and subsequent deprotection. google.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Fine-tuning reaction parameters such as temperature, solvent, and catalyst is essential for maximizing the yield and purity of this compound.

Temperature is a critical factor in controlling reaction rates and selectivity. For instance, in the formylation of fluorinated benzenes via a modified Gattermann-Koch reaction, the optimal temperature for producing fluorinated benzaldehydes was found to be around 60°C. google.com In a multi-step synthesis starting from 3-fluorophenol, the initial protection step using dimethyl sulfate (B86663) is conducted at 30-35°C and then raised to 80-82°C. google.com The final deprotection step to yield 2-fluoro-4-hydroxybenzaldehyde (B1296990) (an isomer of the target compound, but illustrating the principle) involves recrystallization at 60-65°C. google.com

The choice of solvent can significantly influence reaction outcomes. In the synthesis of 2-fluoro-4-hydroxybenzaldehyde, solvents such as acetonitrile, acetone, tetrahydrofuran (B95107) (DMF), and dichloromethane (B109758) are employed in various steps. google.com Some processes have been developed to minimize or even eliminate solvents, which is beneficial from a safety and environmental standpoint. google.com In other cases, solvent choice is critical for selectivity; for example, the use of dichloromethane or 1,2-dichloroethane (B1671644) is common in Friedel-Crafts acylation reactions, a related transformation. google.com

The catalyst is often the key to directing a reaction towards the desired product. In the magnesium-mediated ortho-formylation of phenols, the magnesium itself acts as a template, ensuring high regioselectivity. thieme-connect.de When 4-fluorophenol (B42351) is subjected to these conditions, a 6:1 ratio of this compound to its isomer, 2-fluoro-6-hydroxybenzaldehyde, is obtained. thieme-connect.de

In syntheses that involve building the ring's functionality step-by-step, catalyst choice is equally important. For instance, in a route involving the bromination of a protected 3-fluorophenol, screening various brominating agents found that tetrabutylammonium (B224687) tribromide gave fewer isomers. google.com For Friedel-Crafts type reactions, a range of Lewis acid catalysts like anhydrous aluminum trichloride (B1173362), zinc chloride, and boron trifluoride can be used, with the choice affecting reaction efficiency. google.com Furthermore, bases can be used to control regioselectivity in reactions on dihydroxy precursors. A cesium bicarbonate-mediated alkylation of 2,4-dihydroxybenzaldehyde (B120756) demonstrated excellent regioselectivity for the 4-position hydroxyl group. nih.gov

Protective Group Chemistry in the Synthesis of Fluorinated Hydroxybenzaldehydes

Protecting groups are temporary modifications to a functional group to prevent it from reacting while other parts of the molecule are being transformed. organic-chemistry.org In the synthesis of this compound, the phenolic hydroxyl group is often protected to allow for selective reactions at other positions.

A common strategy starts with 3-fluorophenol, where the hydroxyl group is first protected. google.com A variety of protecting groups can be used for phenols, including ethers (like methyl, benzyl, or silyl (B83357) ethers) and esters. univpancasila.ac.idlibretexts.org The choice of protecting group is critical; it must be stable to the subsequent reaction conditions and easily removable at the end of the synthetic sequence. organic-chemistry.org

One patented method for a related isomer screened several protecting groups for the hydroxyl of 3-fluorophenol, including methyl, ethyl, isopropyl, tert-butyl, and tetrahydropyranyl (THP). google.com The tert-butyl group led to the fewest brominated isomers but was expensive and difficult to apply. Ultimately, the isopropyl group was selected as it was inexpensive, easy to remove, and provided good steric hindrance to direct a subsequent bromination to the desired position ortho to the fluorine. google.com The protection is typically achieved by reacting the phenol with an alkyl halide (e.g., 2-bromopropane (B125204) for the isopropyl group) in the presence of a base like potassium carbonate. google.com After the desired transformations on the aromatic ring are complete, the protecting group is removed. For example, an isopropyl ether can be cleaved using a Lewis acid like boron trichloride to reveal the final 2-fluoro-4-hydroxybenzaldehyde. google.com

Synthesis of Schiff Base Derivatives of this compound

Schiff bases, or imines, are a class of compounds formed by the condensation of a primary amine with an aldehyde or ketone. nih.govekb.eg They are of significant interest due to their wide range of applications, including in medicinal chemistry and materials science. nih.govd-nb.info this compound is a versatile precursor for the synthesis of novel fluorinated Schiff bases. researchgate.net

The general synthesis involves the reaction of this compound with a primary amine in an equimolar ratio. researchgate.net The reaction is typically carried out in a solvent such as ethanol (B145695), and the mixture is often refluxed for several hours to drive the condensation. nih.govekb.eg In some cases, a catalytic amount of a weak acid, like glacial acetic acid or formic acid, is added to facilitate the reaction. nih.govd-nb.info

More modern and environmentally friendly methods have also been developed. For example, a solvent-free mechanochemical approach using ball milling has been successfully employed for the synthesis of Schiff bases from this compound and various primary amines. researchgate.net This method offers advantages such as reduced reaction times, improved yields, and the elimination of hazardous solvents. researchgate.net After the reaction is complete, the resulting Schiff base product is typically isolated by cooling the reaction mixture, pouring it into water, and purifying the crude product by extraction and recrystallization or column chromatography. nih.gov

Green Synthesis Methodologies for Schiff Bases (e.g., Ultrasonication)

The synthesis of Schiff bases, compounds typically formed through the condensation of a primary amine and an aldehyde, has been a focal point for the application of green chemistry principles. semanticscholar.orgunivpancasila.ac.id Traditional methods often require prolonged reaction times and the use of hazardous organic solvents. In contrast, green methodologies such as ultrasonication, microwave irradiation, and reactions in aqueous media offer significant advantages. semanticscholar.orgresearchgate.net

Ultrasonication, in particular, has emerged as a powerful tool for the synthesis of Schiff bases. semanticscholar.orgresearchgate.net The application of ultrasound can dramatically enhance reaction rates, leading to higher yields in significantly shorter timeframes compared to conventional methods. semanticscholar.org For instance, the synthesis of bis-Schiff bases has been achieved in excellent yields (>97%) within minutes using ultrasound irradiation, a stark contrast to the hours required for conventional stirring methods. semanticscholar.org These green approaches are not only time-saving and energy-efficient but also often result in purer products, simplifying work-up procedures. semanticscholar.orgsemanticscholar.org

Table 1: Comparison of Synthetic Methodologies for Schiff Base Synthesis

| Method | Reaction Time | Yield | Solvent |

|---|---|---|---|

| Conventional Heating | 10-12 hours | 67-92% | Ethanol |

| Microwave Irradiation | 6-10 minutes | 70-88% | Ethanol |

| Ultrasonication | 1-4 minutes | >97% | Ethanol |

Data compiled from research on Schiff base synthesis. researchgate.netsemanticscholar.org

Investigation of Hydrazone Derivatives from this compound Analogues

Hydrazone derivatives, formed by the reaction of aldehydes or ketones with hydrazines, are another important class of compounds with diverse applications. The synthesis of hydrazones from this compound analogues can be achieved through conventional heating or microwave-assisted synthesis. nih.gov Microwave synthesis often provides the advantages of shorter reaction times and potentially higher yields. nih.gov

The resulting hydrazone derivatives are of significant interest in medicinal chemistry. For instance, hydrazone derivatives of similar aromatic aldehydes have been evaluated for their potential as multi-target directed ligands in the context of diseases like Alzheimer's. nih.govnih.gov These evaluations often include assessing their ability to inhibit key enzymes, chelate biometals, and act as antioxidants. nih.govnih.gov The fluorinated nature of derivatives from this compound could further enhance their biological properties.

Derivatization Strategies for Complex Molecular Architectures

The unique structural features of this compound make it an ideal starting material for the construction of more complex molecules, including heterocycles, organometallic complexes, and macromolecules.

Strecker Reaction and Subsequent Functional Group Transformations for 5-Fluoro-2-hydroxybenzaldehyde Precursors

The Strecker reaction is a classic method for synthesizing α-amino acids from aldehydes. This reaction can be applied to fluorinated hydroxybenzaldehydes to produce valuable fluorinated amino acid precursors. For example, a multi-step synthesis starting from an isomeric precursor, 2-fluoro-4-hydroxybenzaldehyde, has been used to produce 2-amino-2-(2-fluoro-4-hydroxyphenyl)acetic acid. rsc.org This process involves the protection of the hydroxyl group, followed by a Strecker reaction with sodium cyanide and ammonia (B1221849) to form an α-aminonitrile, which is then hydrolyzed to the final amino acid. rsc.org A similar synthetic strategy could be envisioned for 5-Fluoro-2-hydroxybenzaldehyde, providing access to novel fluorinated phenylglycine derivatives. These derivatives are of interest for incorporation into peptides to modify their biological activity and stability. rsc.org

Annulation Reactions for Bicyclic Heterocycles utilizing Fluorinated Hydroxybenzaldehydes

Fluorinated hydroxybenzaldehydes are valuable precursors for the synthesis of bicyclic heterocycles. ossila.com Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy for constructing these complex structures. nih.gov For instance, 3-fluoro-2-hydroxybenzaldehyde, an isomer of the title compound, has been utilized in gold(I)-catalyzed annulation reactions to synthesize fluorinated isoflavanones (chromanones). ossila.com This highlights the potential of fluorinated hydroxybenzaldehydes to serve as key building blocks in the synthesis of medicinally relevant heterocyclic scaffolds. The development of novel annulation strategies, including photocatalytic and electrochemical methods, continues to expand the toolkit for synthesizing diverse saturated and unsaturated heterocycles. nih.govd-nb.info

Preparation of Organometallic Ligands Incorporating this compound Scaffolds

The salicylaldehyde backbone is a common motif in the design of ligands for organometallic chemistry. This compound can be readily used to synthesize fluorinated salen-type ligands. These tetradentate C2-symmetric ligands are typically prepared by the condensation of a salicylaldehyde derivative with a diamine. ossila.com For example, cobalt-salen complexes derived from the isomeric 3-fluoro-2-hydroxybenzaldehyde have been shown to exhibit interesting properties, such as reversible oxygen chemisorption. ossila.com The introduction of a fluorine atom onto the salicylaldehyde scaffold can modulate the electronic properties of the resulting metal complex, influencing its reactivity and catalytic activity.

Incorporation of this compound into Macromolecular Structures

The reactivity of the aldehyde and hydroxyl groups in this compound allows for its incorporation into various macromolecular structures. One notable application is in the synthesis of phenolic resins. Aromatic aldehydes, including fluorinated derivatives, can serve as alternatives to formaldehyde (B43269) in the production of resol-type phenolic resins, leading to materials with enhanced thermal stability. researchgate.net Functionalization of phenolic compounds with 4-fluorobenzaldehyde (B137897) derivatives has been shown to yield precursors for high-performance phenolic resins with high char yields. researchgate.net

Furthermore, derivatives of this compound could potentially be used in the synthesis of dendrimers. For instance, phosphorhydrazone dendrimers have been constructed using 4-hydroxybenzaldehyde (B117250) as a key building block. researchgate.net By analogy, this compound could be used to introduce fluorine atoms into the periphery or core of such dendritic structures, thereby modifying their physical and chemical properties.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 2 Hydroxybenzaldehyde and Its Conjugates

High-Resolution NMR Spectroscopy for Structural Confirmation and Conformational Analysis

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of 4-Fluoro-2-hydroxybenzaldehyde. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, ¹⁹F, and ¹⁷O, it is possible to map the precise connectivity and three-dimensional structure of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) provides direct information about the hydrogen atoms within a molecule, revealing details about their chemical environment, proximity to other protons, and coupling with other active nuclei. For this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the hydroxyl, aldehyde, and aromatic protons.

The hydroxyl proton (OH) typically appears as a broad singlet at a high chemical shift (δ), often downfield, due to strong intramolecular hydrogen bonding with the adjacent carbonyl group. modgraph.co.uk Its chemical shift can be sensitive to the solvent used. modgraph.co.uk The aldehyde proton (-CHO) also presents as a singlet, characteristically found in the δ 9.5-10.5 ppm region. The aromatic region displays signals for the three protons on the benzene (B151609) ring. Their splitting patterns (multiplicities) are influenced by both proton-proton (H-H) and proton-fluorine (H-F) couplings, providing crucial data for confirming the substituent positions.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| OH | ~11.40 | Singlet (s) | Downfield shift indicative of strong intramolecular H-bonding. echemi.com |

| CHO | ~9.86 | Singlet (s) | Typical range for an aldehyde proton. echemi.com |

| Aromatic CH | ~7.57-7.62 | Multiplet (m) | Complex splitting due to H-H and H-F couplings. echemi.com |

| Aromatic CH | ~6.67-6.79 | Multiplet (m) | Complex splitting due to H-H and H-F couplings. echemi.com |

Data recorded in CDCl₃ at 300 MHz. echemi.com Chemical shifts are concentration and solvent dependent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Carbon-13 NMR (¹³C NMR) offers direct insight into the carbon skeleton of the molecule. bhu.ac.in Each chemically non-equivalent carbon atom produces a distinct signal, allowing for the comprehensive characterization of the molecular framework. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum of this compound, seven distinct signals are expected.

The spectrum would feature a signal for the carbonyl carbon (C=O) in the highly deshielded region of δ 190-200 ppm. bhu.ac.in The carbon atoms attached to the electronegative oxygen (C-OH) and fluorine (C-F) also show characteristic downfield shifts. The C-F carbon signal is further split into a doublet due to one-bond carbon-fluorine (¹JCF) coupling. Other aromatic carbons also exhibit smaller C-F couplings over two or three bonds (²JCF, ³JCF). While specific experimental data is not detailed in the provided search results, typical chemical shift ranges are well-established. nih.govwisc.edu

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Aldehyde) | 190-200 | Characteristic for aldehyde carbonyls. bhu.ac.in |

| C-OH | 160-165 | Aromatic carbon attached to a hydroxyl group. |

| C-F | 162-168 | Exhibits a large one-bond C-F coupling constant (¹JCF). |

| Aromatic C-H & C-C | 105-135 | Signals are influenced by smaller C-F coupling constants. |

A full spectrum can be accessed through spectral databases such as SpectraBase. nih.gov

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is an exceptionally sensitive technique for probing the local environment of fluorine atoms. huji.ac.il Given the 100% natural abundance of the ¹⁹F isotope, it provides sharp signals over a wide chemical shift range, making it highly sensitive to subtle structural and environmental changes. huji.ac.ilslideshare.net

In this compound, a single resonance is expected in the ¹⁹F NMR spectrum. This signal's multiplicity is determined by its coupling to nearby aromatic protons, typically appearing as a multiplet. huji.ac.il The chemical shift provides information about the electronic environment of the C-F bond. For comparison, derivatives such as 4-Fluoro-2-hydroxy-3-methylbenzaldehyde show a signal around δ -101 ppm. rsc.org The analysis of these coupling constants and chemical shifts is vital for confirming the fluorine's position on the aromatic ring.

Oxygen-17 Nuclear Magnetic Resonance (¹⁷O NMR) for Oxygen-Containing Functional Groups

Oxygen-17 NMR (¹⁷O NMR) is a specialized but powerful technique for directly investigating oxygen-containing functional groups. polimi.it Despite the low natural abundance (0.038%) and the quadrupolar nature of the ¹⁷O nucleus, which leads to broad lines, it offers a wide chemical shift range of over 1500 ppm, making it very sensitive to the oxygen's bonding and local environment. polimi.it

For this compound, two distinct ¹⁷O signals are anticipated: one for the carbonyl oxygen (C=O) and one for the hydroxyl oxygen (-OH). polimi.it

Carbonyl Oxygen (C=O): This signal is expected to appear significantly downfield, as seen in related aldehydes.

Hydroxyl Oxygen (-OH): The hydroxyl oxygen signal would appear more upfield compared to the carbonyl oxygen. Its chemical shift and line width are influenced by factors like hydrogen bonding and solvent interactions. polimi.it

Direct experimental ¹⁷O NMR data for this specific compound is not commonly reported, but data for the related 4-fluorobenzaldehyde (B137897) is available and serves as a useful reference point. spectrabase.com The technique remains a valuable, albeit less routine, tool for studying specific interactions involving the oxygen atoms. polimi.it

Resolution of Spectral Data Discrepancies through Methodological Rigor and Computational Validation

Discrepancies in spectral data can arise from experimental conditions, sample impurities, or complex spectral overlap. Methodological rigor is essential to ensure accurate and reproducible results. When ambiguities arise, a combination of advanced techniques and computational validation is employed.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT) and GIAO (Gauge-Including Atomic Orbital) methods, can predict NMR chemical shifts with increasing accuracy. modgraph.co.uk Comparing these theoretical predictions with experimental data helps to validate signal assignments and resolve ambiguities. However, the accuracy of these calculations can be highly dependent on the chosen basis set and the inclusion of solvent effects. modgraph.co.ukresearchgate.net

2D NMR Spectroscopy: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY maps H-H coupling networks, while HSQC correlates protons with their directly attached carbons, definitively linking the ¹H and ¹³C spectra and resolving overlapping signals.

Cross-Validation: Whenever possible, data should be cross-validated with complementary analytical techniques. For instance, X-ray crystallography can provide an unambiguous solid-state structure that can be used to resolve any remaining questions from NMR analysis.

Vibrational Spectroscopy for Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and studying intermolecular forces, such as the strong intramolecular hydrogen bond in this compound. The analysis of vibrational spectra is often supported by quantum chemical calculations to achieve reliable band assignments. acs.org

The key vibrational modes for this compound include:

O-H Stretch: A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group.

C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aldehydic C-H stretch gives rise to two bands near 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretch: A strong, sharp absorption band for the carbonyl group is expected around 1650-1710 cm⁻¹. Its exact position is influenced by conjugation and hydrogen bonding.

C=C Stretches: Aromatic ring vibrations result in several bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong band in the 1200-1300 cm⁻¹ region is characteristic of the C-F bond. mdpi.com

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (H-bonded) | 3200-3600 | Broad, Strong |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aldehydic C-H stretch | ~2850, ~2750 | Medium-Weak |

| C=O stretch | 1650-1710 | Strong |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong |

| C-F stretch | 1200-1300 | Strong |

An experimental FTIR spectrum is available in spectral databases. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the case of this compound, the FTIR spectrum provides clear evidence of its key structural features. The presence of a hydroxyl (-OH) group is indicated by a characteristic broad absorption band. The carbonyl (C=O) group of the aldehyde is also readily identified by a strong absorption peak. Aromatic C-H stretching vibrations and C-C stretching vibrations within the benzene ring are also observed. nih.govresearchgate.net The carbon-fluorine (C-F) bond also gives rise to a characteristic absorption in the fingerprint region of the spectrum.

When this compound is part of a larger conjugate, such as a Schiff base, the FTIR spectrum will show additional characteristic peaks. For instance, the formation of an azomethine (C=N) group in a Schiff base derived from this compound would be confirmed by the appearance of a new absorption band. mdpi.com

Table 1: Key FTIR Spectral Data for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | ~3180 (broad) researchgate.net |

| Aldehydic C-H | Stretching | ~2751 researchgate.net |

| Carbonyl (C=O) | Stretching | ~1670 researchgate.net |

| Aromatic C=C | Stretching | ~1600-1400 |

| Carbon-Fluorine (C-F) | Stretching | ~1235-1259 researchgate.net |

| Azomethine (C=N) | Stretching | ~1511-1520 mdpi.com |

Raman Spectroscopy for Vibrational Mode Analysis

Complementing FTIR, Raman spectroscopy provides further insights into the vibrational modes of this compound. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would be expected to show strong bands for the aromatic ring breathing modes and the C-F stretching vibration. researchgate.net In studies of similar molecules, such as 3-Fluoro-4-Hydroxybenzaldehyde, the C-F stretching vibration is observed as a strong Raman band around 1259 cm⁻¹. researchgate.net The aldehydic C-H stretching and C=O stretching vibrations are also observable in the Raman spectrum. researchgate.net

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry is an essential tool for determining the molecular weight and confirming the molecular formula of this compound, which is C₇H₅FO₂. The molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 140.11 g/mol . nih.govnih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO) and carbon monoxide (CO). For this compound, characteristic fragments would also arise from the cleavage of the C-F bond and rearrangements involving the hydroxyl group. Analysis of these fragments helps to piece together the molecule's structure. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction offers the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a related compound, 4'-Fluoro-2'-hydroxyacetophenone (B74785), single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with the space group P21/n. researchgate.net This analysis also confirmed the presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. researchgate.net Similar studies on co-crystals involving hydroxybenzaldehydes have also successfully used this technique to elucidate the crystal structure and intermolecular interactions, such as hydrogen bonding. scienceopen.comnih.govmdpi.com While a specific single-crystal structure for this compound is not detailed in the provided results, the methodology is standard for such compounds.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Related Fluorinated Hydroxyaryl Ketone

| Parameter | Value | Reference |

| Compound | 4'-Fluoro-2'-hydroxyacetophenone | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/n | researchgate.net |

| a (Å) | 3.7978 (1) | researchgate.net |

| b (Å) | 14.2421 (3) | researchgate.net |

| c (Å) | 13.0092 (3) | researchgate.net |

| β (°) | 91.884 (2) | researchgate.net |

| V (ų) | 703.27 (3) | researchgate.net |

| Z | 4 | researchgate.net |

Powder X-ray diffraction (PXRD) is used to analyze the crystalline properties of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phases present. For materials based on derivatives of 4-fluoro-resorcinol, PXRD has been used to identify different mesophases, such as columnar, lamellar, and nematic phases. researchgate.net In the study of Schiff base compounds derived from 4-hydroxybenzaldehyde (B117250), PXRD provided information on the structure, composition, and crystalline nature of the synthesized materials. researchgate.net The diffraction patterns can reveal changes in crystallinity and structure upon modification or co-crystal formation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π→π* transitions within the aromatic ring and the carbonyl group. The solvent can influence the position of these absorption maxima. Studies on similar compounds, like 5-Bromo-2-Hydroxybenzaldehyde, have utilized UV-Visible spectroscopy to analyze the absorbance and the effect of different solvents on the wavelength of maximum absorption. nih.gov These electronic transitions are responsible for the color of the compound and provide insights into its electronic structure.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the physical and chemical properties of materials as a function of temperature. For this compound and its conjugates, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential data on phase transitions and thermal stability.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is widely used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions. nih.govresearchgate.net

While specific DSC thermograms for the parent this compound are not extensively documented in publicly available literature, its melting point provides insight into its primary solid-to-liquid phase transition. The reported melting point for this compound is in the range of 70-72 °C. sigmaaldrich.combiosynth.com This transition can be precisely measured by DSC, appearing as an endothermic peak on the thermogram, where the peak area corresponds to the enthalpy of fusion.

DSC has been more extensively applied to the study of conjugates and derivatives of this compound, such as Schiff bases. For instance, Schiff base compounds derived from this compound exhibit distinct melting points, which are critical for their characterization and potential application in materials science. nih.govresearchgate.net The melting points of these derivatives, such as the gold-colored compound M4 (2-(((4-Chlorophenyl)imino)methyl)-5-fluorophenol) at 128-130 °C and the orange-colored M10 at 131-133 °C, are determined using techniques like DSC. nih.govresearchgate.net These studies highlight the role of DSC in characterizing the thermal behavior of new materials derived from this compound.

Table 1: Reported Melting Points for this compound and its Derivatives

| Compound | CAS Number | Melting Point (°C) | Physical Form |

|---|---|---|---|

| This compound | 348-28-7 | 70-72 sigmaaldrich.combiosynth.com | Solid-Powder sigmaaldrich.com |

| 2-(((4-Chlorophenyl)imino)methyl)-5-fluorophenol (M4) | N/A | 128-130 nih.gov | Gold Solid nih.gov |

Thermogravimetric Analysis (TGA) for Thermal Stability

Specific TGA data for this compound is not readily found in literature. However, TGA has been instrumental in evaluating the thermal stability of its derivatives. A study on novel Schiff base ligands synthesized from this compound demonstrated their significant thermal stability. nih.gov The TGA curves, recorded under a nitrogen atmosphere with a heating rate of 20°C/min, showed that these compounds were structurally robust and did not exhibit notable weight loss up to approximately 200°C. nih.govresearchgate.net This high thermal stability is a valuable property for applications in areas like medicinal chemistry and environmental adsorption processes. nih.gov

Table 2: Thermal Stability Data for Schiff Base Conjugates of this compound

| Compound Type | Analysis Method | Key Finding | Source |

|---|---|---|---|

| Schiff Base Ligands (e.g., M2, M4, M6, M8, M10) | TGA | Stable up to approx. 200°C | nih.gov |

Spectroscopic Ellipsometry for Optical Constants (e.g., Refractive Index, Dielectric Constant)

Spectroscopic ellipsometry is a non-destructive, optical technique for investigating the dielectric properties (complex refractive index or dielectric function) of thin films. It measures the change in polarization of light upon reflection or transmission. This change is quantified by the amplitude ratio, Ψ, and the phase difference, Δ. From these parameters, properties like film thickness, surface roughness, and optical constants can be determined with high precision. acs.org

Direct measurement of the optical constants for this compound using spectroscopic ellipsometry is not widely reported. However, the technique has been successfully applied to characterize Schiff base compounds derived from the related 4-hydroxybenzaldehyde. researchgate.netresearchgate.net In one such study, spectroscopic ellipsometry was used to confirm the refractive index and dielectric constant of newly synthesized Schiff bases, which is crucial for evaluating their potential in optoelectronic applications. researchgate.netresearchgate.net For example, a Schiff base compound containing a nitro group was found to have a refractive index of 2.074 and a dielectric constant of 4.303, identifying it as a promising organic semiconducting material. researchgate.netresearchgate.net

These studies underscore the capability of spectroscopic ellipsometry to elucidate the optical properties of materials derived from benzaldehyde (B42025) structures. The introduction of a fluorine atom in this compound is expected to influence its electronic structure and, consequently, its refractive index and dielectric constant. Therefore, spectroscopic ellipsometry remains a vital tool for the future characterization of this compound and its conjugates for applications in optical materials and electronics.

Table 3: Illustrative Optical Constants for a Related Schiff Base Compound

| Compound Type | Technique | Refractive Index (n) | Dielectric Constant (ε) | Application Relevance | Source |

|---|

Computational and Quantum Chemical Investigations of 4 Fluoro 2 Hydroxybenzaldehyde

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular and electronic properties of 4-Fluoro-2-hydroxybenzaldehyde. These computational methods provide detailed insights into the molecule's geometry, electronic behavior, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

Theoretical calculations, particularly using DFT with basis sets such as 6-311++G(d,p), are employed to determine the most stable geometric structure of this compound by finding the minimum energy conformation. nih.gov The optimization process involves adjusting bond lengths and angles until the lowest energy state is achieved. nih.gov For similar hydroxybenzaldehyde derivatives, studies have shown that the calculated geometric parameters are in good agreement with experimental data. nih.govacs.org

Conformational analysis of related molecules reveals the existence of different conformers, often influenced by the orientation of the hydroxyl and aldehyde groups. nih.gov For instance, in some substituted benzaldehydes, intramolecular hydrogen bonding between the hydroxyl and carbonyl groups plays a significant role in stabilizing a planar conformation. nih.govresearchgate.net In the case of this compound, the relative positions of the fluorine, hydroxyl, and aldehyde groups on the benzene (B151609) ring are critical in determining the most stable conformer.

Below is a table showcasing typical bond lengths and angles for a benzaldehyde (B42025) derivative, which can be compared to the optimized geometry of this compound.

Table 1: Selected Optimized Geometric Parameters for a Benzaldehyde Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.3 - 1.4 | - |

| C-H (aromatic) | 1.0 - 1.1 | - |

| C-O (hydroxyl) | ~1.36 | - |

| C=O (aldehyde) | ~1.22 | - |

| C-C-C (aromatic) | 118.5 - 121.4 | - |

Note: The values are typical ranges for benzaldehyde derivatives and may vary slightly for this compound.

Electronic Properties: HOMO-LUMO Gap and Energy Level Calculations

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. bohrium.com A smaller gap suggests that the molecule can be easily excited and is generally more reactive. bohrium.com

DFT calculations are widely used to determine the energies of the HOMO and LUMO. ossila.com For similar aromatic aldehydes, the HOMO is often localized on the electron-rich benzene ring and the hydroxyl group, while the LUMO is typically centered on the electron-withdrawing aldehyde group. nih.gov The presence of a fluorine atom can influence the electron density distribution and, consequently, the energies of these orbitals. rsc.org

The HOMO-LUMO energy gap can be experimentally correlated with the wavelength of light absorbed by the molecule, as determined by UV-Vis spectroscopy. ossila.com

Table 2: Calculated Electronic Properties of a Substituted Benzaldehyde

| Property | Value (eV) |

|---|---|

| HOMO Energy | Varies (typically negative) |

| LUMO Energy | Varies (typically negative) |

Note: The values are illustrative for a substituted benzaldehyde and would be specific to this compound upon calculation.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net The predicted shifts for similar molecules have shown good agreement with experimental values, aiding in the structural elucidation and assignment of signals. bohrium.com

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of the molecule. acs.org The calculated frequencies and intensities of the vibrational modes, such as O-H, C-H, and C=O stretching, correspond to specific molecular motions. nih.gov For instance, the O-H stretching frequency is sensitive to hydrogen bonding. researchgate.net Comparing the calculated vibrational spectra with experimental data helps in the complete assignment of the fundamental vibrational modes. researchgate.net

Table 3: Predicted and Experimental Vibrational Frequencies for a Hydroxybenzaldehyde Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | ~3600-3700 | ~3600-3700 |

| C-H Stretch (aromatic) | ~3000-3100 | ~3000-3100 |

| C=O Stretch | ~1650-1700 | ~1650-1700 |

Note: These are typical frequency ranges and the exact values would be specific to this compound.

Ab Initio Calculations for Intermolecular Interactions and Dimerization Studies

Ab initio calculations are instrumental in understanding the non-covalent interactions that govern the behavior of this compound in condensed phases. These methods, which are based on first principles of quantum mechanics without empirical parameters, can elucidate the nature and strength of intermolecular forces such as hydrogen bonding.

For molecules containing hydroxyl and carbonyl groups, dimerization through hydrogen bonds is a common phenomenon. nih.gov Ab initio calculations at levels like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to explore the potential energy surface of the dimer and identify the most stable configurations. acs.org Studies on similar molecules, like 4-methoxybenzaldehyde, have revealed the formation of C-H···O bonded dimers. acs.org In the case of this compound, the presence of the hydroxyl group strongly suggests the possibility of O-H···O hydrogen bonding, leading to dimerization. The calculated dimerization energy provides a quantitative measure of the stability of these intermolecular complexes. acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules and predicting their UV-Vis absorption spectra. faccts.de This approach calculates the vertical excitation energies, which correspond to the absorption of light and the transition of an electron from a lower to a higher energy molecular orbital. researchgate.net

For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov The results of these calculations are often compared with experimental UV-Vis spectra to validate the theoretical model. researchgate.net The transitions are typically characterized by the involvement of the HOMO and LUMO, often being assigned as π→π* or n→π* transitions. rsc.org The solvent environment can also be incorporated into TD-DFT calculations to provide a more accurate prediction of the UV-Vis spectrum in solution. nih.gov

Quantum Mechanical Descriptors for Electron Density Analysis

The analysis of electron density using quantum mechanical descriptors provides profound insights into the chemical reactivity and bonding characteristics of this compound. These descriptors are derived from the calculated wavefunction or electron density.

One such descriptor is the Molecular Electrostatic Potential (MEP). The MEP map visually represents the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP would likely show a negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the fluorine atom, and a positive potential around the hydrogen atoms. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Lattices

In the absence of specific data for this compound, a comprehensive understanding of its crystal packing and intermolecular interactions would necessitate dedicated crystallographic and computational studies. Such an investigation would involve X-ray diffraction to determine the crystal structure, followed by Hirshfeld surface analysis to delineate and quantify the intermolecular contacts. This would provide valuable information on the supramolecular architecture of the compound.

Chemical Reactivity and Derivatization Pathways of 4 Fluoro 2 Hydroxybenzaldehyde

Condensation Reactions for Schiff Base Formation

The aldehyde functional group in 4-Fluoro-2-hydroxybenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is of significant importance as Schiff bases are a class of compounds with a wide range of applications, including in coordination chemistry and as intermediates in organic synthesis. The reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

The general reaction for the formation of a Schiff base from this compound can be represented as follows:

The reaction is often catalyzed by an acid or a base and can be carried out under various conditions, including refluxing in a suitable solvent like ethanol (B145695) or methanol (B129727). A variety of primary amines can be used, leading to a diverse library of Schiff base derivatives.

| Primary Amine Reactant | Resulting Schiff Base Structure | Reaction Conditions |

|---|---|---|

| Aniline |  | Ethanol, reflux |

| 4-Methoxyaniline |  | Methanol, room temperature |

| 2-Bromo-4-(trifluoromethoxy)aniline |  | Methanol, room temperature nih.gov |

Functional Group Transformations

The aldehyde and hydroxyl moieties of this compound can be chemically transformed into a range of other functional groups, providing pathways to a variety of derivatives.

Oxidation Reactions of the Aldehyde Moiety

The aldehyde group of this compound is susceptible to oxidation. A particularly relevant transformation for this class of compounds is the Dakin oxidation. In this reaction, an ortho- or para-hydroxylated phenyl aldehyde reacts with hydrogen peroxide in a basic medium to yield a benzenediol and a carboxylate wikipedia.orgalfa-chemistry.com. For this compound, the Dakin oxidation would be expected to convert the aldehyde group into a hydroxyl group, resulting in the formation of 4-fluorobenzene-1,2-diol (4-fluorocatechol).

The mechanism of the Dakin oxidation involves the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon, followed by an intramolecular rearrangement and subsequent hydrolysis of the resulting ester intermediate wikipedia.org. The reaction is favored by the presence of the electron-donating hydroxyl group ortho to the aldehyde slideshare.net.

Reduction Reactions of the Aldehyde Moiety

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding 4-fluoro-2-hydroxybenzyl alcohol. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like methanol or ethanol masterorganicchemistry.com. The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde masterorganicchemistry.com.

More vigorous reducing agents, such as lithium aluminum hydride (LiAlH4), can also be used, although NaBH4 is generally preferred for its greater selectivity and milder reaction conditions. Catalytic hydrogenation is another viable method for this reduction researchgate.net.

Nucleophilic Aromatic Substitution Reactions at the Fluorine and Hydroxyl Positions

The fluorine atom on the aromatic ring of this compound can undergo nucleophilic aromatic substitution (SNAr), although this reaction is generally less facile than with rings bearing strongly electron-withdrawing groups in the ortho and para positions. The hydroxyl and aldehyde groups are ortho and para directing, and the hydroxyl group is activating, which can influence the susceptibility of the fluorine atom to substitution. Strong nucleophiles and forcing reaction conditions may be required to achieve substitution of the fluorine atom.

The hydroxyl group can also participate in nucleophilic substitution reactions, most commonly through its conversion to a better leaving group or via etherification reactions. For example, in the presence of a base, the hydroxyl group can be deprotonated to form a phenoxide, which is a potent nucleophile that can react with alkyl halides to form ethers.

Electrophilic Aromatic Substitution Reactivity

Therefore, electrophilic substitution reactions, such as halogenation or nitration, are expected to occur at the positions ortho and para to the hydroxyl group. In the case of this compound, the positions ortho (C3) and para (C5) to the hydroxyl group are available for substitution.

For instance, bromination of 4-fluorobenzaldehyde (B137897) has been shown to yield 3-bromo-4-fluorobenzaldehyde (B1265969) google.com. In the case of this compound, the directing effect of the hydroxyl group would strongly favor substitution at the C3 and C5 positions. However, direct bromination of aldehydes can sometimes lead to oxidation of the aldehyde group researchgate.net.

| Electrophilic Reagent | Predicted Major Product(s) | Rationale |

|---|---|---|

| Br2, FeBr3 | 3-Bromo-4-fluoro-2-hydroxybenzaldehyde and/or 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | The hydroxyl group is a strong ortho, para-director, activating the C3 and C5 positions. |

| HNO3, H2SO4 | 4-Fluoro-2-hydroxy-3-nitrobenzaldehyde and/or 4-Fluoro-2-hydroxy-5-nitrobenzaldehyde | The hydroxyl group directs the incoming nitro group to the ortho and para positions. |

Intramolecular and Intermolecular Hydrogen Bonding Influences on Reactivity

The presence of the ortho-hydroxyl and aldehyde groups in this compound allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This is a characteristic feature of salicylaldehyde (B1680747) and its derivatives guidechem.comacs.orgstackexchange.com. This intramolecular hydrogen bond forms a stable six-membered ring, which can significantly influence the molecule's physical properties and chemical reactivity.

The intramolecular hydrogen bond can decrease the acidity of the phenolic proton compared to its para-isomer, 4-hydroxybenzaldehyde (B117250), where intermolecular hydrogen bonding predominates stackexchange.com. This is because the proton is already engaged in an internal hydrogen bond, making it less available for donation.

From a reactivity standpoint, the intramolecular hydrogen bond can affect the reactivity of both the hydroxyl and aldehyde groups. For instance, it can decrease the nucleophilicity of the carbonyl oxygen and the electrophilicity of the carbonyl carbon. The presence of the fluorine atom can also influence the strength of this hydrogen bond through its electron-withdrawing inductive effect researchgate.netmdpi.com.

Intermolecular hydrogen bonding can also occur, particularly in the solid state or in concentrated solutions, where molecules of this compound can interact with each other. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the fluorine atom can act as hydrogen bond acceptors. These intermolecular interactions can influence the molecule's packing in the crystalline state and its solubility in various solvents. The fluorine atom, in particular, is known to participate in weak hydrogen bonds mdpi.comrsc.org.

Chelation and Complexation Behavior with Metal Ions

Comprehensive research into the direct chelation and complexation behavior of this compound with metal ions is limited in publicly available scientific literature. The primary mode of metal complex formation involving this compound originates from its derivatives, particularly Schiff bases.

In its unmodified form, this compound possesses two potential coordination sites for a metal ion: the deprotonated phenolic hydroxyl group (-O⁻) and the carbonyl oxygen atom of the aldehyde group (-CHO). This arrangement allows it to act as a bidentate ligand, forming a stable six-membered chelate ring with a central metal ion. The fluorine atom at the 4-position influences the electronic properties of the benzene (B151609) ring, which can in turn affect the coordination chemistry, but specific studies detailing this are not readily found.

While detailed research findings on the direct complexation are scarce, the vast majority of studies focus on the metal complexes of Schiff base ligands derived from this compound. In these derivatives, the aldehyde group is condensed with a primary amine, forming an azomethine or imine group (-CH=N-). The resulting Schiff base ligands are often multidentate, coordinating with metal ions through the phenolic oxygen, the azomethine nitrogen, and potentially other donor atoms from the amine part. For example, Schiff base ligands derived from this compound have been shown to coordinate with transition metal ions like Manganese(II), Cobalt(II), Copper(II), and Zinc(II) through the phenolic oxygen and the azomethine nitrogen. ekb.eg

Due to the lack of specific research on the direct complexation of this compound with metal ions, a data table of its specific metal complexes, coordination geometries, and other properties cannot be compiled at this time. Further experimental investigation is required to fully characterize its behavior as a primary ligand.

Advanced Applications of 4 Fluoro 2 Hydroxybenzaldehyde and Its Functionalized Derivatives

Applications in Materials Science

The trifunctional nature of 4-Fluoro-2-hydroxybenzaldehyde makes it a versatile building block for the synthesis of a wide array of functional materials. The interplay between its reactive sites allows for the construction of complex molecular architectures with tailored properties.

While direct research on this compound in optoelectronic materials is emerging, the broader class of fluorinated organic molecules is known to play a crucial role in the development of organic semiconductors and thin films. The introduction of fluorine atoms into organic molecules can significantly influence their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs). The high electronegativity of fluorine can lead to enhanced stability and performance of such materials. Derivatives of this compound are potential candidates for the synthesis of novel organic semiconductors.

Fluorinated compounds are of considerable interest in the field of liquid crystals due to their ability to induce favorable mesomorphic properties. Research into bent-core liquid crystals, a unique class of materials with applications in electro-optical devices, has explored the impact of lateral substitution on the central core of the molecule. Studies on derivatives of 3-hydroxybenzoic acid have shown that the introduction of a fluorine atom at the 4-position of the central unit can modulate the mesomorphic properties, leading to the formation of various columnar, lamellar, and nematic phases. This suggests that this compound could serve as a valuable precursor for the synthesis of novel bent-core liquid crystals with tailored phase behavior. The specific arrangement of the fluoro and hydroxy substituents on the benzaldehyde (B42025) ring offers a unique geometry for the design of such advanced materials.

Acenes are a class of organic compounds with fused aromatic rings that are widely studied for their semiconducting properties. The functionalization of acenes is a key strategy to tune their electronic characteristics and solid-state packing, which in turn affects their performance in electronic devices. While direct evidence for the use of this compound as a precursor for semiconducting acenes is not yet widely reported, its isomer, 3-Fluoro-2-hydroxybenzaldehyde, has been identified as a useful building block for this purpose researchgate.net. The reactive aldehyde and hydroxyl groups, combined with the electronic influence of the fluorine atom, provide a synthetic handle to construct larger, functionalized acene structures. It is plausible that this compound could be similarly employed in the synthesis of novel semiconducting acenes.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters and organic linkers. The properties of MOFs are highly dependent on the nature of the organic ligand. This compound is a potential candidate for the synthesis of functionalized MOF ligands. The aldehyde group can be readily converted into other functional groups, such as carboxylates or amines, which can then coordinate with metal centers. The presence of the fluorine atom can impart desirable properties to the resulting MOF, such as increased hydrophobicity and stability rsc.org.

In the realm of Organic Light-Emitting Diodes (OLEDs), fluorinated organic materials are known to exhibit enhanced performance characteristics. Commercial suppliers of chemical compounds often categorize this compound under materials for OLEDs, suggesting its potential as a building block in this field researchgate.net.

Phenolic resins are widely used adhesives and composites, but their traditional synthesis involves the use of formaldehyde (B43269), a known carcinogen. The development of formaldehyde-free alternatives is a significant area of research. Aromatic aldehydes are being investigated as green and environmentally benign surrogates for formaldehyde in the synthesis of resol-type phenolic resins. Functionalization of bio-based aromatic aldehydes with 4-fluorobenzaldehyde (B137897) has been shown to produce precursors for phenolic resins with excellent thermal stability. This indicates that fluorinated benzaldehydes, in general, can be valuable in creating safer and high-performance phenolic resins.

Applications in Medicinal and Pharmaceutical Chemistry

The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance their pharmacological properties. bohrium.comnih.govresearchgate.net Fluorine can improve metabolic stability, bioavailability, and binding affinity to target proteins. bohrium.comresearchgate.net this compound, with its reactive functional groups, serves as a valuable intermediate in the synthesis of various biologically active compounds.

Derivatives of fluorinated benzaldehydes are integral to the synthesis of certain anti-cancer and anti-inflammatory agents. nbinno.com For instance, chalcones, a class of compounds known for their diverse biological activities, can be synthesized from fluorinated precursors. Research on 4'-fluoro-2'-hydroxy-chalcone derivatives, synthesized from the corresponding acetophenone, has demonstrated their potential as antioxidant, anti-inflammatory, and analgesic agents. nih.govresearchgate.netsigmaaldrich.com This suggests that this compound could be a key starting material for a variety of chalcones with therapeutic potential.

Furthermore, Schiff bases derived from the condensation of aldehydes with primary amines are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netjetir.orgijser.inresearchgate.net this compound can be readily converted into a variety of Schiff bases, which can then be used to synthesize metal complexes with enhanced biological activity. researchgate.net Studies on Schiff bases derived from 4-hydroxybenzaldehyde (B117250) have shown their potential as antimicrobial agents, and the introduction of a fluorine atom could further modulate these properties. researchgate.net

The isomer, 2-Fluoro-4-hydroxybenzaldehyde (B1296990), is a known intermediate in the synthesis of physiologically active compounds, including potent enzyme inhibitors and fused tricyclic imidazole-containing medicines. This highlights the value of the fluoro-hydroxy-benzaldehyde scaffold in drug discovery.

Below is a table summarizing some of the reported biological activities of derivatives of fluorinated hydroxy-phenyl compounds:

| Derivative Class | Starting Material Precursor | Reported Biological Activities |

| Chalcones | 4'-fluoro-2'-hydroxyacetophenone (B74785) | Antioxidant, Anti-inflammatory, Analgesic nih.govresearchgate.netsigmaaldrich.com |

| Schiff Bases | 4-hydroxybenzaldehyde | Antimicrobial researchgate.net |

| Enzyme Inhibitors | 2-Fluoro-4-hydroxybenzaldehyde | Potent JAK2 inhibitors |

| Fused Tricyclic Imidazoles | 2-Fluoro-4-hydroxybenzaldehyde | Potential therapeutic agents |

Intermediate for Physiologically Active Compounds and Drug Discovery

This compound is a versatile organic building block compound utilized in the synthesis of physiologically active compounds for pharmaceuticals and other applications. Its structure, which incorporates a fluorine atom, an aldehyde group, and a phenolic hydroxyl group, offers multiple reactive sites for addition or substitution reactions. This trifunctionality makes it a valuable precursor in the development of complex molecules. In the pharmaceutical landscape, fluorine-containing drugs are an area of active development, and intermediates like this compound are crucial for accessing novel chemical entities with potential therapeutic value google.com. The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability.

Synthesis of Quinoline (B57606) Derivatives with Antibacterial and Antituberculosis Effects

The quinoline nucleus is a prominent scaffold in medicinal chemistry, known for a wide array of biological activities, including potent antibacterial and antituberculosis effects. This compound serves as a key starting material for synthesizing various quinoline derivatives. Research has demonstrated that new series of quinoline derivatives, such as hydrazones, ureas, thioureas, and pyrazoles, can be synthesized and subsequently evaluated for their biological activity.

In one such study, quinoline-based hydrazone derivatives were synthesized and showed promising in vitro antibacterial activity against strains like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov Furthermore, these derivatives were tested for antituberculosis activity against Mycobacterium tuberculosis H(37)Rv and multidrug-resistant (MDR) strains, with preliminary results indicating that many of the hydrazone derivatives possess very good activity nih.gov. The development of such compounds is critical in addressing the challenge of drug-resistant tuberculosis nih.gov. The antibacterial efficacy of quinoline derivatives is often attributed to their ability to inhibit key bacterial enzymes, such as DNA gyrase nih.gov. The strategic hybridization of the quinoline core with other pharmacophores has been explored as a method to enhance potency and broaden the spectrum of activity nih.gov.

| Bacterial Strain | Activity of Derivatives | Reference |

|---|---|---|

| Escherichia coli | Good | nih.gov |

| Staphylococcus aureus | Good | nih.govbiointerfaceresearch.com |

| Pseudomonas aeruginosa | Good | nih.gov |

| Klebsiella pneumoniae | Good | nih.gov |

| Mycobacterium tuberculosis H(37)Rv | Very Good | nih.gov |

| MDR-TB | Very Good | nih.gov |

Development of Melanin Concentrating Hormone Receptor Antagonists

The melanin-concentrating hormone receptor 1 (MCHR1) is a G-protein-coupled receptor (GPCR) primarily expressed in the brain that plays a significant role in regulating feeding behavior and energy balance. As such, MCHR1 antagonists have been pursued as potential treatments for obesity nih.govtandfonline.commdpi.com. The development of small-molecule MCHR1 antagonists has been a focus of extensive research, with numerous chemical series showing efficacy in rodent models of obesity nih.govtandfonline.com.

A significant challenge in the development of MCHR1 antagonists has been off-target effects, particularly cardiotoxicity resulting from the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel mdpi.comnih.govrsc.org. The structural similarity between the MCHR1 binding site and that of the hERG channel complicates the design of selective antagonists mdpi.com. While specific examples detailing the direct use of this compound in the synthesis of MCHR1 antagonists are not prevalent in the reviewed literature, its structural motifs are relevant. As a substituted benzaldehyde, it represents a versatile starting point for creating the complex scaffolds, such as benzimidazoles, found in many MCHR1 antagonists rsc.orgresearchgate.net. The strategic placement of fluorine can be used to modulate electronic properties and binding interactions to improve potency and selectivity, potentially "detuning" hERG inhibition while maintaining MCHR1 activity rsc.orgresearchgate.net.

Precursors for Radiopharmaceuticals (e.g., PET Tracers)

Positron Emission Tomography (PET) is a powerful diagnostic imaging technique that relies on the use of radiopharmaceuticals labeled with positron-emitting radionuclides. Fluorine-18 (¹⁸F) is the most commonly used radionuclide for PET imaging due to its near-optimal half-life (109.8 minutes) and low positron energy, which allow for high-resolution imaging radiologykey.com.

The synthesis of ¹⁸F-labeled radiopharmaceuticals often involves the use of ¹⁸F-labeled precursors or prosthetic groups that can be rapidly and efficiently attached to a molecule of interest under mild conditions radiologykey.com. Fluorobenzaldehydes are among the most widely used precursors for this purpose. For example, 4-[¹⁸F]fluorobenzaldehyde can be reacted with molecules containing a hydrazino group to form a stable hydrazone, effectively tagging the target molecule with ¹⁸F radiologykey.com. Given this established methodology, this compound is a strong candidate for use as a precursor in radiopharmaceutical synthesis. Once radiolabeled to produce 4-[¹⁸F]Fluoro-2-hydroxybenzaldehyde, it could be conjugated to various biomolecules to create novel PET tracers for imaging a wide range of biological processes.

Biological Activity of Derivatives (e.g., Anticancer Activity of Co-Salen Complexes)

Salen-type ligands, which are Schiff bases derived from salicylaldehyde (B1680747) and diamines, form stable complexes with various transition metals, and these complexes have garnered significant interest for their therapeutic potential, including anticancer activity. While research on cobalt (Co)-salen complexes specifically derived from this compound is limited in the provided sources, studies on related structures highlight the promise of this compound class.

For instance, cobalt-salen complexes based on the isomer 3-fluoro-2-hydroxybenzaldehyde have demonstrated anticancer activity, with an IC50 (half maximal inhibitory concentration) value of 50 µM ossila.com. Furthermore, salen and salophen complexes of other metals like iron (Fe), nickel (Ni), and zinc (Zn) have been shown to induce cytotoxic effects in various human cancer cell lines, including breast cancer (MCF7), osteosarcoma (MG-63), and colon cancer (HCT-116) nih.govrsc.org. Iron-salen complexes stabilized on graphene quantum dots have been shown to induce apoptosis in cancer cells nih.gov. The cytotoxic activity of these metal complexes is influenced by the substituents on the salicylaldehyde ring researchgate.net. These findings suggest that Co-salen complexes synthesized using this compound are promising candidates for evaluation as novel anticancer agents.

Anti-inflammatory and Urease Inhibition Studies of Derivatives

Derivatives of this compound have been investigated for their potential as both anti-inflammatory agents and enzyme inhibitors. The anti-inflammatory potential of related phenolic aldehydes is established; for example, 4-hydroxybenzaldehyde has been shown to exhibit anti-inflammatory activity by suppressing the production of nitric oxide (NO) and down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages biomolther.orgresearchgate.net. Chalcones derived from the related 4'-fluoro-2'-hydroxyacetophenone have also shown significant anti-inflammatory properties researchgate.net.

In the area of enzyme inhibition, Schiff base derivatives of fluorinated benzaldehydes are of particular interest as urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of diseases caused by Helicobacter pylori. A study on Schiff bases derived from isoniazid (B1672263) and various fluorinated benzaldehydes found that while the ligands themselves had weak activity, their copper (II) complexes were excellent inhibitors of jack bean urease, with activity considerably better than the standard inhibitor, acetohydroxamic acid mdpi.comnih.gov. Symmetrical Schiff bases and their metal complexes with nickel and copper have also shown potent urease inhibition, with IC50 values superior to the standard thiourea (B124793) mdpi.com. This indicates that Schiff bases derived from this compound, particularly when complexed with transition metals, are a promising scaffold for the development of potent urease inhibitors.